![molecular formula C5H12N4SSi B14417065 1-Methyl-5-[(trimethylsilyl)sulfanyl]-1H-tetrazole CAS No. 81589-01-7](/img/structure/B14417065.png)
1-Methyl-5-[(trimethylsilyl)sulfanyl]-1H-tetrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-5-[(trimethylsilyl)sulfanyl]-1H-tetrazole is a chemical compound belonging to the tetrazole family. Tetrazoles are five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom. This particular compound is characterized by the presence of a methyl group at the 1-position and a trimethylsilyl sulfanyl group at the 5-position of the tetrazole ring. Tetrazoles and their derivatives are known for their diverse applications in medicinal chemistry, materials science, and as ligands in coordination chemistry .
Méthodes De Préparation
The synthesis of 1-Methyl-5-[(trimethylsilyl)sulfanyl]-1H-tetrazole can be achieved through various synthetic routes. One common method involves the reaction of 1-methyl-1H-tetrazole with trimethylsilyl chloride and sodium sulfide. The reaction is typically carried out in an organic solvent such as acetonitrile under reflux conditions. The product is then purified through recrystallization or column chromatography .
Industrial production methods for tetrazole derivatives often involve the use of microwave-assisted synthesis, which allows for rapid and efficient reactions. For example, the conversion of nitriles to tetrazoles using sodium azide and a catalyst such as zinc chloride can be accelerated using microwave irradiation .
Analyse Des Réactions Chimiques
1-Methyl-5-[(trimethylsilyl)sulfanyl]-1H-tetrazole undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The tetrazole ring can be reduced to form corresponding amines using reducing agents like lithium aluminum hydride.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group typically yields sulfoxides or sulfones, while reduction of the tetrazole ring results in amines .
Applications De Recherche Scientifique
1-Methyl-5-[(trimethylsilyl)sulfanyl]-1H-tetrazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex tetrazole derivatives.
Biology: Tetrazole derivatives are known for their biological activity, including antimicrobial and antifungal properties.
Medicine: Tetrazoles are often used as bioisosteres for carboxylic acids in drug design.
Industry: Tetrazoles are used in the production of explosives and propellants due to their high nitrogen content and stability.
Mécanisme D'action
The mechanism of action of 1-Methyl-5-[(trimethylsilyl)sulfanyl]-1H-tetrazole depends on its specific application. In medicinal chemistry, tetrazoles often act as bioisosteres, mimicking the properties of carboxylic acids. They can interact with biological targets such as enzymes and receptors, modulating their activity. The trimethylsilyl sulfanyl group may enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .
Comparaison Avec Des Composés Similaires
1-Methyl-5-[(trimethylsilyl)sulfanyl]-1H-tetrazole can be compared with other tetrazole derivatives, such as:
5-Phenyltetrazole: This compound has a phenyl group at the 5-position instead of a trimethylsilyl sulfanyl group.
5-Methyltetrazole: This compound has a methyl group at the 5-position.
5-Aminotetrazole: This compound has an amino group at the 5-position.
The uniqueness of this compound lies in its combination of a methyl group and a trimethylsilyl sulfanyl group, which imparts distinct chemical and physical properties. This makes it a valuable compound for various applications in research and industry .
Propriétés
Numéro CAS |
81589-01-7 |
|---|---|
Formule moléculaire |
C5H12N4SSi |
Poids moléculaire |
188.33 g/mol |
Nom IUPAC |
trimethyl-(1-methyltetrazol-5-yl)sulfanylsilane |
InChI |
InChI=1S/C5H12N4SSi/c1-9-5(6-7-8-9)10-11(2,3)4/h1-4H3 |
Clé InChI |
JCEZYJSPNBDMTK-UHFFFAOYSA-N |
SMILES canonique |
CN1C(=NN=N1)S[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-{[(2-Nitrophenyl)acetyl]oxy}pyrrolidine-2,5-dione](/img/structure/B14416986.png)
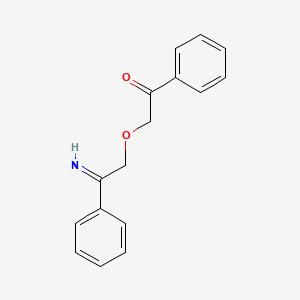
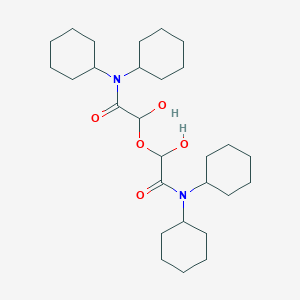
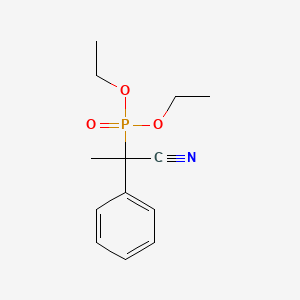

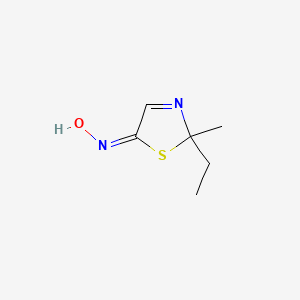
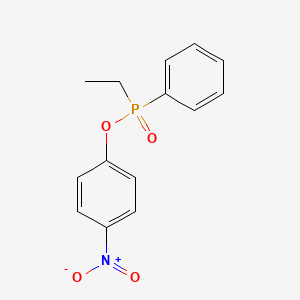

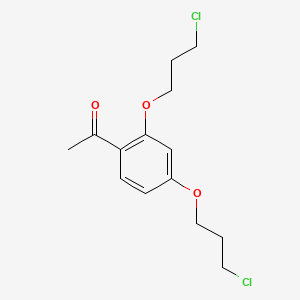
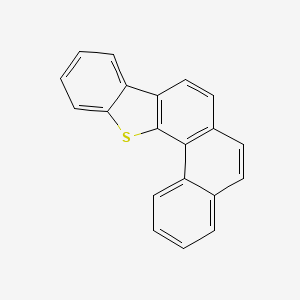

![1-Chloro-4-[(Z)-(4-methoxyphenyl)-ONN-azoxy]benzene](/img/structure/B14417051.png)
![5-(2-bromoethenyl)-1-[(2R,4S,5R)-4-chloro-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B14417055.png)
![N-{2-[(2-Hydroxyethyl)amino]ethyl}propanamide](/img/structure/B14417057.png)
